1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine
Description
1-(5-Bromo-2,3-dihydro-1H-inden-1-yl)piperazine is a piperazine derivative featuring a brominated indenyl moiety. The compound combines a bicyclic 2,3-dihydro-1H-indene core substituted with a bromine atom at the 5-position and a piperazine group at the 1-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and synthetic studies. Piperazine derivatives are widely explored for their versatility in drug design due to their ability to modulate receptor binding, solubility, and metabolic stability . The bromine substituent enhances lipophilicity and may influence intermolecular interactions, such as halogen bonding, which can improve target engagement compared to non-halogenated analogs .
Properties
CAS No. |
1263378-16-0 |
|---|---|
Molecular Formula |
C13H17BrN2 |
Molecular Weight |
281.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine typically involves the following steps:
Bromination of Indene: The starting material, indene, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of 2,3-Dihydro-1H-Indene: The brominated indene is then hydrogenated to form 2,3-dihydro-1H-indene. This step involves the use of hydrogen gas (H2) and a palladium (Pd) catalyst.
Attachment of Piperazine: The final step involves the nucleophilic substitution reaction between 2,3-dihydro-1H-indene and piperazine. This reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-2,3-dihydro-1H-inden-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) and a palladium (Pd) catalyst to reduce the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
1-(5-Bromo-2,3-dihydro-1H-inden-1-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the indene ring may interact with enzymes or other proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
- Brominated Indenyl vs. Benzodioxane () : The bromoindenyl group increases molecular weight (MW = ~297 g/mol) and lipophilicity (predicted logP ~3.2) compared to the benzodioxane analog (MW = ~260 g/mol, logP ~2.1). This may enhance blood-brain barrier penetration .
Pharmacological Activity
Key Observations :
- Cytotoxicity : Chlorobenzhydryl-piperazine derivatives () exhibit potent cytotoxicity (IC₅₀ <10 µM), but the bromoindenyl analog’s activity remains uncharacterized. The bromine atom may enhance DNA intercalation or kinase inhibition.
- Receptor Interactions : While 3-TFMPP binds serotonin receptors, the bromoindenyl group’s steric bulk may shift selectivity toward dopamine or sigma receptors, as seen in related indenyl-piperidines .
Key Observations :
- The bromoindenyl analog’s synthesis likely parallels methods for 5-chloroindenone intermediates (), involving halogenation and piperazine coupling.
- Higher yields are achieved in benzodioxane-piperazine synthesis (84%) due to the stability of the benzodioxane core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
